3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine
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Overview
Description
3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine is a chemical compound with the empirical formula C13H18N2O and a molecular weight of 218.29 g/mol . This compound is characterized by the presence of an allyl group, a methoxy group, and a pyrrolidinyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine typically involves the reaction of 2-methoxy-6-(pyrrolidin-1-yl)pyridine with an allyl halide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the halide by the pyridine nitrogen .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed for the reduction of the pyridine ring.
Major Products Formed
Oxidation: Epoxides and aldehydes.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the allyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine: Similar structure but with a bromo and fluoro substituent.
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde: Similar structure but with an aldehyde group.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Similar structure but with a boronic acid group.
Uniqueness
3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. The combination of the methoxy and pyrrolidinyl groups further enhances its versatility in various chemical reactions and research applications .
Properties
IUPAC Name |
2-methoxy-3-prop-2-enyl-6-pyrrolidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-6-11-7-8-12(14-13(11)16-2)15-9-4-5-10-15/h3,7-8H,1,4-6,9-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTKQGRMXYLSLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N2CCCC2)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673615 |
Source
|
Record name | 2-Methoxy-3-(prop-2-en-1-yl)-6-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-15-6 |
Source
|
Record name | 2-Methoxy-3-(prop-2-en-1-yl)-6-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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